1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea
Description
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea is a synthetic organic compound characterized by its unique structural features This compound contains a 1,3-dioxane ring, a phenylurea moiety, and an acetyl group
Properties
IUPAC Name |
1-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(20-8-5-9-21-14)10-12(18)16-17-13(19)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQURUJTJUCVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-1,3-dioxane with acetyl chloride to form 2-(2-methyl-1,3-dioxan-2-yl)acetyl chloride. This intermediate is then reacted with phenylurea in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea can be compared with other similar compounds, such as:
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: This compound shares the 1,3-dioxane ring but differs in its overall structure and applications.
Imidazole derivatives: These compounds have a different heterocyclic ring structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
